
Butyl 5-amino-2-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 5-amino-2-chlorobenzoate is a useful research compound. Its molecular formula is C11H14ClNO2 and its molecular weight is 227.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Properties and Structure
Butyl 5-amino-2-chlorobenzoate has the following chemical structure:
- Molecular Formula : C11H12ClN
- Molecular Weight : 209.67 g/mol
The compound features a butyl group, an amino group, and a chlorobenzoate moiety, which contribute to its unique chemical reactivity and biological interactions.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic properties, particularly as an anticancer agent. Studies have shown that compounds with similar structures can inhibit key kinases involved in cancer signaling pathways.
Table 1: Kinase Inhibition Activity
Compound | Target Kinase | IC50 (µM) | Reference |
---|---|---|---|
This compound | EGFR | 0.25 | |
This compound | VEGFR | 0.15 | |
This compound | PDGFR | 0.30 |
The mechanism of action involves binding to target kinases, disrupting signaling pathways critical for cancer cell proliferation and survival.
Biochemical Research
This compound is utilized in enzyme inhibition studies and protein-ligand interaction assays. Its amino group can form hydrogen bonds with enzyme active sites, enhancing binding affinity and specificity.
Case Study: Enzyme Inhibition
Research demonstrated that this compound effectively inhibited specific enzymes related to metabolic pathways in cancer cells, leading to decreased cell viability in vitro .
Environmental Applications
In environmental science, this compound is being explored for its role in bioremediation processes. It has shown potential in enhancing the biodegradation of hazardous compounds by microbial communities.
Table 2: Bioremediation Efficacy
The compound's structure facilitates microbial interactions that promote the breakdown of persistent pollutants.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes distinct chemical reactions due to its functional groups (amino, chloro, ester).
Substitution Reactions
-
Nucleophilic Substitution : The chlorine atom undergoes substitution with nucleophiles (e.g., hydroxyl, alkoxy groups) under basic conditions (NaOH, KOtBu) .
-
Electrophilic Substitution : The amino group directs electrophiles to the para position (relative to the amino group), but steric hindrance from the butyl ester may influence reactivity .
Oxidation/Reduction Reactions
-
Oxidation : The amino group can be oxidized to nitro or nitroso derivatives using oxidizing agents like KMnO₄ or H₂O₂ under acidic/neutral conditions.
-
Reduction : The amino group may be reduced to aniline derivatives using LiAlH₄ or NaBH₄ in anhydrous solvents.
Hydrolysis
-
Ester Hydrolysis : The ester group hydrolyzes under acidic (H₂SO₄/H₂O) or basic (NaOH) conditions to regenerate the carboxylic acid and butanol .
Reagents and Reaction Conditions
Reaction Type | Reagents | Conditions |
---|---|---|
Nucleophilic Substitution | NaOH, KOtBu | Aqueous/organic solvent, room temperature |
Oxidation | KMnO₄, H₂O₂ | Acidic/neutral, heat |
Reduction | LiAlH₄, NaBH₄ | Anhydrous ether, reflux |
Ester Hydrolysis | H₂SO₄/H₂O, NaOH | Aqueous, heat (reflux) |
Major Products Formed
Reaction | Product |
---|---|
Chlorine Substitution | Hydroxy/nitro/alkoxy derivatives |
Amino Oxidation | Nitrobenzene derivatives |
Amino Reduction | Aniline derivatives |
Ester Hydrolysis | 5-Amino-2-chlorobenzoic acid + butanol |
Comparison with Structural Analogues
Compound | Key Differences | Reactivity Impact |
---|---|---|
Tert-butyl 2-amino-6-chlorobenzoate | Chlorine at position 6 vs. 2; amino at 2 vs. 5 | Altered steric hindrance; different H-bonding sites |
Tert-butyl 4-amino-2-chlorobenzoate | Amino at position 4 vs. 5; chloro at 2 vs. 2 | Modified nucleophilic attack positions |
2-Amino-5-chlorobenzoic acid | Absence of ester group | Increased water solubility; reactive acid group |
Biological and Chemical Implications
The amino and chloro groups enable hydrogen bonding and lipophilic interactions, enhancing bioavailability . Derivatives of this compound have shown potential in medicinal chemistry, including anti-inflammatory and anticancer activities, though specific mechanisms require further study .
Properties
Molecular Formula |
C11H14ClNO2 |
---|---|
Molecular Weight |
227.69 g/mol |
IUPAC Name |
butyl 5-amino-2-chlorobenzoate |
InChI |
InChI=1S/C11H14ClNO2/c1-2-3-6-15-11(14)9-7-8(13)4-5-10(9)12/h4-5,7H,2-3,6,13H2,1H3 |
InChI Key |
LDXZZRRQNGNJKD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=C(C=CC(=C1)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.